molecular formula C9H8ClF B13645512 1-Chloro-4-cyclopropyl-2-fluorobenzene

1-Chloro-4-cyclopropyl-2-fluorobenzene

Cat. No.: B13645512
M. Wt: 170.61 g/mol
InChI Key: RNVGMNRPLUTRJP-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclopropyl-2-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 2), and a cyclopropyl group (position 4). The cyclopropyl group introduces steric bulk and ring strain, while the halogen atoms influence electronic characteristics.

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

1-chloro-4-cyclopropyl-2-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2

InChI Key

RNVGMNRPLUTRJP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Reaction Approach

One of the most established methods involves the synthesis of an alkoxypropene intermediate via a Horner-Wadsworth-Emmons reaction between an α-alkoxy-p-chlorobenzyl phosphonate and cyclopropyl methyl ketone, followed by acidic hydrolysis to yield the target ketone intermediate. This method is adaptable for introducing fluorine substituents on the aromatic ring.

Key reaction conditions and reagents:

Step Reagents/Conditions Details
1 α-Alkoxy-p-chlorobenzyl phosphonate + Cyclopropyl methyl ketone Reacted in the presence of a strong base such as sodium amide, sodium hydride, or lithium diisopropylamide
2 Organic solvents Polar solvents like methanol, ethanol, dimethylformamide, tetrahydrofuran, or mixtures with non-polar solvents such as toluene or dichloromethane
3 Temperature Typically 0°C to 40°C, preferably 10°C to 30°C
4 Reaction time 2 to 8 hours for HWE reaction; 3 to 10 hours for hydrolysis
5 Hydrolysis Acidic conditions using hydrochloric acid, sulfuric acid, or acetic acid

This method yields the intermediate 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone with high purity and yield (~92% after chromatography) and can be modified to include fluorine substituents by using appropriately fluorinated phosphonate starting materials.

Oxime and Diazonium Salt Route

An alternative synthetic route involves:

  • Formation of cyclopropyl acetaldoxime by reacting cyclopropyl propionaldehyde with hydroxylamine hydrochloride under controlled pH (4.0–7.0) and temperature (0–80°C).
  • Subsequent reaction of the oxime with freshly prepared p-chlorophenyl diazonium salts in the presence of catalysts such as ammonium acetate and copper sulfate at moderate temperatures (60–120°C).
  • Acidic treatment and extraction to isolate the ketone product.

This method offers advantages in raw material cost and operational safety with overall yields ranging from 55% to 86% depending on reaction temperature and catalyst system, as summarized below:

Entry Temperature (°C) Halogen (X) Catalyst(s) Yield (%)
1 60 Cl Ammonium acetate, copper sulfate 73
2 90 Cl Ammonium acetate, copper sulfate 86
3 120 Cl Ammonium acetate, copper sulfate 78
4 150 Cl Ammonium acetate, copper sulfate 55

The process includes extraction and concentration steps to purify 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, with potential for adaptation to fluorinated analogs by substituting the diazonium salt accordingly.

Oxidation and Reduction Pathways

Some methods involve the oxidation of cyclopropyl-substituted benzyl derivatives to ketones or alcohols, followed by functional group interconversions to install halogens. For example, boron trifluoride etherate catalyzed reactions followed by oxidation with hydrogen peroxide can yield cyclopropyl-substituted aromatic alcohols, which can be further transformed chemically.

Comparative Analysis of Preparation Methods

Feature Horner-Wadsworth-Emmons Route Oxime-Diazonium Salt Route Oxidation-Reduction Route
Starting Materials α-Alkoxy-p-chlorobenzyl phosphonate, cyclopropyl methyl ketone Cyclopropyl propionaldehyde, p-chlorophenyl diazonium salt Cyclopropyl benzyl derivatives
Reaction Type Olefination, hydrolysis Oxime formation, azo coupling Catalytic oxidation/reduction
Reaction Conditions Mild temperature (0–40°C), strong base, acidic hydrolysis Moderate to high temperature (60–150°C), catalyst, acidic conditions Lewis acid catalysis, oxidants
Yield Up to ~92% (chromatography purified) 55–86% depending on temperature Variable, less documented
Scalability Suitable for large-scale synthesis Industrially applicable Less common for target compound
Safety & Cost Safe operation, good economic feasibility Low raw material cost, safe operation Requires careful handling of oxidants

Summary Table of Key Reaction Parameters

Parameter Horner-Wadsworth-Emmons Method Oxime-Diazonium Salt Method
Base Sodium amide, sodium hydride, lithium diisopropylamide Not applicable
Acid for Hydrolysis Hydrochloric acid, sulfuric acid, acetic acid Concentrated hydrochloric or sulfuric acid
Solvent Methanol, ethanol, DMF, THF, toluene, dichloromethane Protic solvents (methanol, ethanol), aprotic solvents (DMF, acetone)
Temperature 0–40°C (reaction), 20–40°C (hydrolysis) 60–150°C (reaction)
Reaction Time 2–8 hours (olefination), 3–10 hours (hydrolysis) 1–5 hours (oxime formation), variable for coupling
Yield ~92% (purified) 55–86%

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions with electrophiles, resulting in further substitution on the aromatic ring.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Electrophilic Aromatic Substitution: Reagents such as sulfuric acid, nitric acid, or halogens in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

  • Substituted derivatives with various functional groups.
  • Quinones and cyclohexane derivatives depending on the reaction conditions.

Scientific Research Applications

1-Chloro-4-cyclopropyl-2-fluorobenzene finds applications in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-cyclopropyl-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s unique substituents influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The cyclopropyl group, in particular, can enhance the compound’s stability and modulate its biological activity.

Comparison with Similar Compounds

Research Implications

The comparison underscores how minor structural changes significantly alter properties:

  • Biological Activity : Cyclopropyl’s bulk may improve metabolic stability in pesticides, as seen in analogs like fluazolate () .
  • Material Science : The difluoromethyl compound’s polarity could suit electronic materials, whereas the cyclopropyl analog’s hydrophobicity may favor coatings or adhesives.

Q & A

Basic: What are the common synthetic routes for 1-Chloro-4-cyclopropyl-2-fluorobenzene, and what key reaction conditions influence yield?

Synthesis typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example, introducing the cyclopropyl group via Suzuki-Miyaura coupling using a palladium catalyst and a boronic ester derivative of cyclopropane . Key factors include:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may risk decomposition.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and improve solubility.
  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for coupling reactions .
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) activate the benzene ring for substitution .

Advanced: How can computational tools optimize retrosynthetic pathways for this compound?

  • Step 1 : Fragment the target into benzene, cyclopropane, and halogen substituents.
  • Step 2 : Prioritize routes with minimal steps, such as NAS followed by cyclopropane introduction via Grignard reagents.
  • Step 3 : Validate predictions using density functional theory (DFT) to assess transition-state energetics.
  • Limitations : Solvent effects and steric hindrance from the cyclopropyl group may require experimental validation .

Basic: What spectroscopic techniques are most effective for characterizing the cyclopropyl group in this compound?

  • ¹H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.5–2.0 ppm) due to ring strain and anisotropic effects. Coupling constants (J ≈ 5–10 Hz) confirm the three-membered ring .
  • ¹³C NMR : Cyclopropyl carbons resonate at δ 5–15 ppm (sp³ hybridization).
  • IR Spectroscopy : C-F stretches (1000–1100 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) confirm halogen presence .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 186 for C₉H₇ClF) and fragmentation patterns validate the structure .

Advanced: How to resolve contradictions between theoretical NMR predictions and experimental data?

Methodological approaches include:

  • Isotopic labeling : Replace fluorine with ¹⁹F isotopes to clarify splitting patterns.
  • 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously, especially near the cyclopropyl group .
  • Computational correction : Adjust DFT parameters (e.g., solvent dielectric constant) to better match experimental conditions .
  • Control experiments : Synthesize analogous compounds (e.g., 1-Chloro-4-methyl-2-fluorobenzene) to isolate substituent effects .

Safety: What are critical safety considerations when handling this compound?

  • Decomposition : Thermal degradation produces HF and HCl gases; use fume hoods and acid-resistant PPE .
  • Storage : Store in amber glass under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis .
  • Exposure controls : Respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles are mandatory .
  • Waste disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid toxic byproducts .

Application: In which organic reactions is this compound used as an intermediate?

  • Pharmaceutical synthesis : As a building block for kinase inhibitors or antiviral agents due to its halogenated aromatic core .
  • Agrochemicals : Functionalization via SNAr reactions introduces heterocycles (e.g., pyridines) for pesticide development .
  • Material science : Acts as a precursor for liquid crystals, leveraging the cyclopropyl group’s rigidity .

Advanced: How does the cyclopropyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Steric effects : The cyclopropyl group hinders electrophile attack at the para position, favoring meta substitution in some cases.
  • Electronic effects : Hyperconjugation from the cyclopropane ring donates electron density, activating adjacent positions.
  • Case study : Nitration of this compound yields 3-nitro derivatives due to combined steric and electronic directing .

Basic: What are the stability profiles of this compound under varying pH conditions?

  • Acidic conditions (pH < 3) : Hydrolysis of the C-Cl bond occurs, forming phenolic byproducts.
  • Basic conditions (pH > 10) : Fluorine substituents may undergo nucleophilic displacement, especially at elevated temperatures .
  • Neutral conditions : Stable for >6 months when stored anhydrously and shielded from UV light .

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